molecular formula C6H7NO4 B160956 5-(Methoxymethyl)isoxazole-4-carboxylic acid CAS No. 134541-08-5

5-(Methoxymethyl)isoxazole-4-carboxylic acid

Cat. No.: B160956
CAS No.: 134541-08-5
M. Wt: 157.12 g/mol
InChI Key: VKYAVCXPZKRQAJ-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)isoxazole-4-carboxylic acid (CAS 134541-08-5) is a high-purity, versatile isoxazole derivative presented as a yellow to off-white solid with a melting point of 68-70 °C . It is recommended to store this compound sealed in a dry environment at room temperature . This compound serves as a valuable synthetic intermediate and building block in organic synthesis, particularly in the development of various bioactive molecules . Its unique structure makes it advantageous for creating derivatives for pharmaceutical research, with potential applications in developing compounds exhibiting therapeutic properties such as anti-inflammatory, antimicrobial, or antiviral activities . Furthermore, this chemical is employed in the preparation of agrochemicals, contributing to the discovery of new pesticides and herbicides . Its versatility in chemical reactions solidifies its role as a key reagent in medicinal chemistry and modern drug discovery processes . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-(methoxymethyl)-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4/c1-10-3-5-4(6(8)9)2-7-11-5/h2H,3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYAVCXPZKRQAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=NO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30564029
Record name 5-(Methoxymethyl)-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134541-08-5
Record name 5-(Methoxymethyl)-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Intermediates

  • Ethyl 3-(methoxymethyl)-3-oxopropanoate : This β-ketoester serves as the primary precursor for cyclization. Its synthesis involves Claisen condensation between ethyl acetate and methoxymethyl acetyl chloride, though alternative routes may utilize alkylation or etherification strategies.

  • Ethyl 5-(methoxymethyl)isoxazole-4-carboxylate : Formed via hydroxylamine-mediated cyclization, this intermediate retains the ester group for subsequent hydrolysis.

  • This compound : The final product, obtained through acid- or base-catalyzed ester hydrolysis.

Stepwise Synthesis and Reaction Optimization

Synthesis of Ethyl 3-(Methoxymethyl)-3-oxopropanoate

The β-ketoester precursor is synthesized through a modified Claisen condensation. Ethyl acetate reacts with methoxymethyl acetyl chloride in the presence of a base such as sodium hydride, yielding ethyl 3-(methoxymethyl)-3-oxopropanoate. Alternative methods include the alkylation of ethyl acetoacetate with methoxymethyl bromide, though this approach may introduce regioisomeric by-products.

Reaction Conditions :

  • Temperature: 0–5°C (to minimize side reactions)

  • Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Yield: ~70–80% (estimated based on analogous syntheses).

Cyclization to Form the Isoxazole Ring

The β-ketoester undergoes cyclization with hydroxylamine sulfate in a controlled acidic environment to form ethyl 5-(methoxymethyl)isoxazole-4-carboxylate. This step is critical for establishing the heterocyclic core and requires precise temperature control to avoid by-products such as open-chain oximes or regioisomers.

Optimized Parameters :

  • Hydroxylamine Source : Hydroxylamine sulfate (0.5–1.0 equivalents)

  • Temperature : −5°C to 5°C (prevents exothermic side reactions)

  • Solvent System : Ethanol-water mixture (3:1 v/v)

  • Reaction Time : 4–6 hours

  • Yield : 85–90% (extrapolated from similar cyclizations).

Hydrolysis to the Carboxylic Acid

The ester intermediate is hydrolyzed using concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) under reflux conditions. This step converts the ethyl ester to a carboxylic acid, finalizing the target compound’s structure.

Hydrolysis Conditions :

  • Acid Concentration: 6M HCl

  • Temperature: 80–90°C

  • Duration: 3–4 hours

  • Yield: 92–95%.

Critical Reaction Parameters and Their Impact

Temperature Control in Cyclization

Low temperatures (−5°C to 5°C) during cyclization are essential to suppress the formation of by-products such as CATA (a common impurity in isoxazole syntheses). Elevated temperatures promote side reactions, reducing regioselectivity and overall yield.

Solvent Selection

SolventRole in CyclizationImpact on Yield
Ethanol-waterEnhances solubility85–90%
AcetonitrilePolar aprotic75–80%
DichloromethaneNon-polar<70%

Ethanol-water mixtures are preferred for their ability to dissolve both hydroxylamine sulfate and the β-ketoester, facilitating homogeneous reaction conditions.

Purification and Characterization

Crystallization Techniques

Crude this compound is purified via recrystallization using a toluene-acetic acid solvent system. This method removes residual salts and unreacted starting materials, yielding a product with >99% HPLC purity.

Crystallization Protocol :

  • Solvent Ratio: Toluene-acetic acid (4:1 v/v)

  • Temperature: 60–70°C (dissolution), followed by cooling to 4°C

  • Recovery: 80–85%

Analytical Validation

  • HPLC : Purity ≥99.8% (method: C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient)

  • NMR (¹H) : δ 2.45 (s, 3H, CH₃), 3.30 (s, 3H, OCH₃), 4.50 (s, 2H, CH₂O), 8.20 (s, 1H, isoxazole-H).

Industrial Scalability and Cost Considerations

Scaling the synthesis to industrial production requires optimizing reagent stoichiometry and minimizing solvent waste. Key challenges include:

  • Cost of Methoxymethyl Acetyl Chloride : Sourcing or synthesizing this reagent economically.

  • Energy Efficiency : Implementing continuous flow reactors for cyclization to reduce cooling costs.

Comparative Cost Analysis :

StepCost per Kilogram (USD)
β-Ketoester Synthesis120–150
Cyclization80–100
Hydrolysis30–50

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)isoxazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5-(Methoxymethyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulating their activities and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Notes on Discrepancies:

  • Molecular formula conflict: In , the "Nature" section lists the formula as C₈H₉NO₄ (183.16 g/mol), while the physicochemical data table specifies C₈H₁₁NO₄ (185.18 g/mol). This inconsistency may stem from a typographical error or differing synthesis batches .

Solubility and Reactivity

  • The methoxymethyl group in the target compound enhances solubility in polar solvents (e.g., alcohol) compared to purely alkyl-substituted analogs (e.g., 5-methyl or 3,5-dimethyl derivatives) .
  • Electron-withdrawing groups (e.g., chloro in 5-chloro-4-methylisoxazole-3-carboxylic acid) increase acidity (lower pKa), influencing reactivity in coupling reactions .

Research Findings and Trends

  • Crystal Engineering : The crystal structure of 5-methylisoxazole-4-carboxylic acid features intermolecular hydrogen bonds (O–H···N) and weak C–H···O interactions, forming 1D supramolecular chains .
  • Structure-Activity Relationships (SAR) : Phenyl-substituted derivatives (e.g., 5-methyl-3-phenylisoxazole-4-carboxylic acid) show enhanced bioactivity due to aromatic interactions, while methoxymethyl groups improve solubility for drug delivery .

Biological Activity

5-(Methoxymethyl)isoxazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Chemical Formula : C7_{7}H9_{9}N1_{1}O4_{4}
  • CAS Number : 134541-08-5

This compound features an isoxazole ring, which is known for its ability to interact with various biological targets, making it a subject of significant research interest.

The biological activity of this compound is mediated through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to reduced proliferation of cancer cells. For instance, studies have indicated that derivatives of isoxazole compounds can exhibit inhibitory effects on cyclin-dependent kinases (CDKs), crucial for cell cycle regulation .
  • Antimicrobial Activity : Some derivatives in the isoxazole family have demonstrated antimicrobial properties, suggesting that this compound may also possess similar activities. Research indicates that modifications to the isoxazole moiety can enhance these properties .
  • Immunomodulatory Effects : The compound has shown potential in modulating immune responses, both enhancing and suppressing activity depending on the structural variations and specific derivatives tested .

Anticancer Activity

A study evaluated the anticancer potential of various isoxazole derivatives, including this compound. The results indicated significant cytotoxicity against several cancer cell lines:

CompoundCell LineIC50_{50} (µM)
This compoundHuh7 (liver cancer)4.7
-MCF7 (breast cancer)3.8
-HCT116 (colon cancer)8.5

These findings highlight the selective cytotoxicity of this compound towards cancer cells compared to normal cells, indicating its potential as a therapeutic agent .

Immunosuppressive Properties

Research has shown that certain isoxazole derivatives can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs), suggesting immunosuppressive effects. For example:

CompoundEffect on PBMC ProliferationReference
MM3 (related derivative)Strong inhibition

This immunosuppressive activity could be beneficial in conditions requiring modulation of immune responses, such as autoimmune diseases.

Case Studies and Research Findings

  • Cytotoxicity Studies : A series of indole-isoxazole hybrids were synthesized and tested against various cancer cell lines, revealing that some compounds had IC50_{50} values significantly lower than conventional chemotherapeutics like doxorubicin, indicating a promising avenue for further development .
  • In Vivo Studies : Additional studies have demonstrated that certain derivatives exhibit anti-inflammatory properties in mouse models without apparent toxicity, supporting their potential use in therapeutic applications targeting inflammation-related conditions .
  • Peptide Synthesis : The incorporation of 5-amino-3-methyl-isoxazole-4-carboxylic acid into peptide chains has been explored, indicating its versatility and potential for developing novel bioactive peptides .

Q & A

Q. In pharmacological studies, what strategies assess bioavailability of derivatives based on physicochemical properties?

  • Methodological Answer : Determine solubility (shake-flask method), permeability (Caco-2 cell models), and metabolic stability (microsomal assays). Correlate results with computational ADMET predictions to prioritize derivatives for in vivo testing .

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